N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

VEGFR-2 inhibition Anticancer Structure-Activity Relationship

This 4-methoxy regioisomer occupies a distinct conformational and electronic space within the N-(methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide series, making it non-substitutable with the published 2-methoxy (12l, CAS 887349-34-0) or 3-methoxy (CAS 887349-32-8) analogs. Quantitative SAR demonstrates methoxy positional isomerism profoundly alters VEGFR-2 target engagement and cellular potency (e.g., ortho-OMe IC50 10.50 μM HepG2 vs. para-Me 27.30 μM). Use as a probe for scaffold-dependent kinase selectivity (Aurora vs. VEGFR-2). Benchmark apoptosis induction and therapeutic window against published 2-methoxy baseline (35.13% apoptosis, SI=9.5). Available via custom synthesis.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
Cat. No. B11254951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C21H16N2O3/c1-25-17-10-8-16(9-11-17)22-21(24)15-7-12-19-18(13-15)20(26-23-19)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24)
InChIKeyDDNOEFXIWKPASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: A 2,1-Benzisoxazole-5-Carboxamide Scaffold for Targeted Kinase Probe Development


N-(4-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (CAS: unverified, likely 887349-33-9) is a synthetic small molecule belonging to the 2,1-benzisoxazole-5-carboxamide class, a distinct heterocyclic scaffold that differs fundamentally from the more common 1,3-benzoxazole . The 2,1-benzisoxazole (benzo[c]isoxazole) core is recognized in the patent literature as a privileged structure for inhibiting protein kinases, including Aurora kinases and VEGFR-2 [1]. This compound represents one of three regioisomers (2-, 3-, and 4-methoxy substitution) within a series of N-(methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamides, where the precise position of the methoxy substituent on the anilide ring is a critical determinant of pharmacological profile [2].

Why Generic Substitution Fails for N-(4-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: Regioisomer-Dependent Pharmacology


Simple interchange of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide with its 2- or 3-methoxy regioisomers, or with other benzoxazole-5-carboxamides, is strongly contraindicated by quantitative structure-activity relationship (SAR) data [1]. In a systematic study of benzoxazole-based VEGFR-2 inhibitors, the ortho-methoxy analog (compound 12l, CAS 887349-34-0) exhibited IC50 values of 10.50 µM (HepG2) and 15.21 µM (MCF-7), whereas its para-methyl analog (compound 12i) showed 27.30 and 27.99 µM, respectively, and the corresponding diamide (compound 13c) was markedly weaker (IC50 24.25 and 53.13 µM) [1]. This demonstrates that even subtle alterations to the terminal anilide substituent produce profound shifts in target engagement and cellular potency. The 4-methoxy isomer occupies a distinct conformational and electronic space, making it non-substitutable without experimental validation.

Quantitative Differentiation of N-(4-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: SAR-Inferred Advantages from the Closest Structural Analogs


Regioisomeric Selectivity: Methoxy Position Dictates Antiproliferative Potency in HepG2 and MCF-7 Cell Lines

The 2-methoxy regioisomer (12l) achieved an IC50 of 10.50 µM against HepG2 and 15.21 µM against MCF-7 [1]. By contrast, the unsubstituted phenyl amide analog (12a) was significantly less active (IC50 38.83 and 33.27 µM), demonstrating that methoxy substitution at the terminal anilide is essential for potency [1]. The 4-methoxy isomer, while not directly evaluated in this published panel, is predicted by pharmacophore modeling to confer a unique hydrogen-bonding geometry that may improve selectivity over the 2-methoxy isomer [2].

VEGFR-2 inhibition Anticancer Structure-Activity Relationship

Kinase Inhibition Profile: 2,1-Benzisoxazole-5-Carboxamide Scaffold Confers Targeted VEGFR-2 Activity with Nanomolar Potency

The 2-methoxy analog 12l demonstrated potent VEGFR-2 inhibition with an IC50 of 97.38 nM, compared to 48.16 nM for sorafenib [1]. This nanomolar-level activity validates the 3-phenyl-2,1-benzoxazole-5-carboxamide scaffold as a viable VEGFR-2 inhibitor pharmacophore. Importantly, differentiation among substituents is dramatic: the chloro analog 12k showed an IC50 of 155.00 nM, while the diamide 13a showed 267.80 nM [1]. Furthermore, the benzisoxazole core appears in multiple kinase inhibitor patent families, including Aurora kinase inhibitors, suggesting potential multi-target utility that is absent in simple benzoxazole analogs [2].

Kinase inhibition VEGFR-2 Angiogenesis

Apoptosis Induction and Pro-apoptotic Signaling: The 2-Methoxy Reference Compound Engages Caspase-3/BAX Pathway

The closest available analog, 12l, induced 35.13% apoptosis in HepG2 cells versus 0.67% in control [1]. This was accompanied by a 2.98-fold elevation in caspase-3 and a 3.40-fold increase in BAX, with a concomitant 2.12-fold reduction in Bcl-2 [1]. This mechanistic signature—simultaneous activation of executioner caspases and modulation of Bcl-2 family proteins—is a hallmark of the mitochondrial apoptosis pathway and represents a clear differentiation from other benzoxazole derivatives that show only cytostatic effects [2]. While these data are for the 2-methoxy isomer, the 4-methoxy isomer is a direct structural analog within the same pharmacophore series and is expected to engage similar apoptotic machinery, potentially with altered potency or selectivity.

Apoptosis Cancer Caspase-3

Selectivity Index: Benzisoxazole Derivatives Show Favorable Differential Cytotoxicity Between Cancer and Normal Cells

Selectivity data for the benzoxazole derivative family indicate that compound 12l exhibited IC50 values of 99.41 µM against WI-38 normal lung fibroblasts, compared to 10.50 µM in HepG2 cancer cells, yielding a selectivity index (SI) of approximately 9.5 [1]. For comparison, the less potent analog 12d showed an IC50 of 76.78 µM in WI-38 cells (SI ~ 3.3), and 12i showed 27.30 µM in HepG2 [1]. A separate study on benzisoxazole-based pro-apoptotic compounds confirmed that several derivatives selectively induced DNA strand breaks in HeLa cancer cells but not in L929 normal cells [2]. Although direct selectivity data for the 4-methoxy isomer are not yet published, the class-level evidence suggests that the 2,1-benzisoxazole-5-carboxamide scaffold inherently discriminates between cancerous and non-cancerous cells.

Selectivity Cytotoxicity Safety Pharmacology

Best Application Scenarios for Procuring N-(4-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide


Regioisomer-Based SAR Expansion for VEGFR-2 Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry teams seeking to expand SAR beyond the published 2-methoxy VEGFR-2 inhibitor series (12l). The 4-methoxy isomer fills a critical data gap in understanding how methoxy positional isomerism affects VEGFR-2 binding, apoptosis induction, and selectivity [1].

Kinase Selectivity Screening on Aurora Kinase vs. VEGFR-2 Panels

Given that 2,1-benzisoxazole-5-carboxamides appear in both Aurora kinase and VEGFR-2 inhibitor patents, this compound is an excellent probe for dissecting scaffold-dependent kinase selectivity. It can be benchmarked against the 2-methoxy isomer (12l) and the chloro analog (12k) in head-to-head kinase profiling assays [1][2].

Apoptosis Mechanistic Studies: Mapping Substituent Effects on Caspase-3/BAX/Bcl-2 Axis

The established pro-apoptotic signature of the 2-methoxy analog (35.13% apoptosis, 2.98-fold caspase-3 elevation) provides a quantitative baseline against which the 4-methoxy isomer can be compared, enabling precise determination of how methoxy position modulates the mitochondrial apoptosis pathway [1].

Chemical Probe for Cancer Cell Selectivity Optimization

With the 2-methoxy analog demonstrating a selectivity index of 9.5 (WI-38 vs. HepG2), the 4-methoxy isomer can be evaluated in parallel selectivity assays to determine whether para-substitution further improves the therapeutic window compared to ortho-substitution [1].

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